molecular formula C6H4N4 B13102040 Pyrimido[4,5-c]pyridazine CAS No. 254-62-6

Pyrimido[4,5-c]pyridazine

Cat. No.: B13102040
CAS No.: 254-62-6
M. Wt: 132.12 g/mol
InChI Key: UVGCYMVPDRDDDT-UHFFFAOYSA-N
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Description

Pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the pyridazine family, which is known for its diverse biological activities and chemical reactivity. The structure of this compound consists of a fused ring system that includes both pyrimidine and pyridazine rings, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-c]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyrimidine with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydropyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-c]pyridazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in chemical modifications and enhances its potential as a scaffold for drug development .

Biological Activity

Pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial agent, anticancer compound, and kinase inhibitor, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H4N4C_6H_4N_4 and features a bicyclic structure that contributes to its biological activity. The compound's unique configuration allows for interactions with various biological targets, making it a subject of interest in drug development.

1. Antimicrobial Activity

Research has identified this compound derivatives as potential inhibitors of dihydropteroate synthase (DHPS), a validated target for sulfonamide antibiotics. A study demonstrated that modifications to the compound's structure, such as the removal of N-methyl substitutions and optimization of side chain lengths, significantly improved binding affinity and enzyme inhibition. The most promising derivatives showed increased inhibition of DHPS with IC50 values indicating strong antimicrobial potential .

2. Anticancer Properties

This compound derivatives have also been evaluated for their anticancer activities. For instance, a series of compounds were tested against various cancer cell lines (SiHa, A549, MCF-7, Colo-205) using the MTT assay. The results indicated that certain derivatives exhibited greater cytotoxicity compared to established chemotherapeutics like etoposide. Notably, compounds with specific functional groups demonstrated IC50 values as low as 0.01 µM against Colo-205 cells .

3. Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly for lymphocyte-specific kinase (LCK). Novel this compound derivatives were synthesized and evaluated for their inhibitory activity against LCK. The most effective analogs displayed low nanomolar IC50 values (e.g., 47 nM), indicating potent biological activity .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was performed on this compound derivatives to assess their biological activity. The study involved synthesizing various analogs and evaluating their inhibitory effects on DHPS and LCK. Results showed that structural modifications significantly influenced binding affinity and enzymatic inhibition .

Case Study 2: Anticancer Efficacy Evaluation

In another investigation, a library of this compound compounds was screened for anticancer activity against multiple cell lines. The study revealed that specific substitutions on the pyrimidine ring enhanced cytotoxic effects. Compounds exhibiting electron-rich groups were particularly effective, achieving IC50 values lower than traditional chemotherapeutics .

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound:

Activity Target IC50 Value Reference
AntimicrobialDHPS124 nM
AnticancerColo-205 (cervical)0.01 µM
Kinase InhibitionLCK47 nM

Properties

CAS No.

254-62-6

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)3-7-4-8-6/h1-4H

InChI Key

UVGCYMVPDRDDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NC=NC=C21

Origin of Product

United States

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